molecular formula C11H8N2O2 B159612 2,2'-Bipyridine-4-carboxylic acid CAS No. 1748-89-6

2,2'-Bipyridine-4-carboxylic acid

Cat. No.: B159612
CAS No.: 1748-89-6
M. Wt: 200.19 g/mol
InChI Key: FRYSEKUUHUUJPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2'-Bipyridine-4-carboxylic acid is a useful research compound. Its molecular formula is C11H8N2O2 and its molecular weight is 200.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

2,2’-Bipyridine-4-carboxylic acid primarily targets metal ions, acting as a chelating ligand . It forms a 5-membered chelate ring with metal ions . The compound’s primary role is to facilitate the formation of metal complexes .

Mode of Action

The compound interacts with its targets (metal ions) by binding to them and forming a chelate ring . This interaction results in the formation of stable metal complexes . The carboxylic acid functionalities present in the compound influence various biological activities such as DNA/protein binding .

Biochemical Pathways

It’s known that the compound plays a significant role in coordination chemistry . The formation of metal complexes can influence various biochemical reactions and pathways.

Pharmacokinetics

The compound’s bioavailability is likely influenced by its ability to form stable metal complexes

Result of Action

The molecular and cellular effects of 2,2’-Bipyridine-4-carboxylic acid’s action are largely dependent on the specific metal ions it interacts with. For instance, when incorporated into ruthenium(II) complexes, the compound has shown to possess excellent radical scavenging properties and substantial cytotoxic specificity towards cancer cells .

Action Environment

The action, efficacy, and stability of 2,2’-Bipyridine-4-carboxylic acid can be influenced by environmental factors. For example, the formation of solid-state forms of the compound, such as anhydrates and solvates, can be influenced by pressure and temperature conditions . The critical relative humidity also plays a role in the interconversion between the anhydrate and hydrate forms .

Properties

IUPAC Name

2-pyridin-2-ylpyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c14-11(15)8-4-6-13-10(7-8)9-3-1-2-5-12-9/h1-7H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRYSEKUUHUUJPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50433122
Record name 2,2'-BIPYRIDINE-4-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50433122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1748-89-6
Record name [2,2′-Bipyridine]-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1748-89-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2'-BIPYRIDINE-4-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50433122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2'-Bipyridine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2,2'-Bipyridine-4-carboxylic acid
Reactant of Route 3
2,2'-Bipyridine-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
2,2'-Bipyridine-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
2,2'-Bipyridine-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
2,2'-Bipyridine-4-carboxylic acid
Customer
Q & A

Q1: What is the molecular formula and weight of 2,2'-Bipyridine-4-carboxylic acid?

A1: The molecular formula of this compound is C11H8N2O2, and its molecular weight is 200.19 g/mol.

Q2: What spectroscopic techniques are commonly employed to characterize this compound and its metal complexes?

A2: Common spectroscopic techniques used for characterization include:

  • NMR spectroscopy: Provides structural information about the ligand and its coordination environment in metal complexes. [, , ]
  • IR spectroscopy: Identifies functional groups and characterizes metal-ligand bonds, particularly for carbonyl complexes. [, , ]
  • UV-Vis spectroscopy: Investigates electronic transitions, including metal-to-ligand charge transfer (MLCT) bands, which are characteristic of these complexes. [, , , , ]
  • Mass spectrometry: Determines the molecular weight and fragmentation patterns of the ligand and its complexes. [, , , ]

Q3: How does the stability of ruthenium(II) complexes with this compound vary with pH?

A3: The stability of these complexes can be affected by pH due to the presence of the carboxylic acid group. Protonation and deprotonation of this group can alter the complex's overall charge and electronic properties. For instance, Ru(bpy)2(Mebpy-COOH)2.3H2O exists as a mixture of protonated and deprotonated forms in acetonitrile solution. [] Similarly, the photophysical properties of [Ru(mbpyCOOH)3]2+ are pH-dependent, with the excited state being more basic than the ground state. []

Q4: How does this compound contribute to the photoinduced CO release properties of ruthenium(II) carbonyl complexes?

A4: When incorporated into ruthenium(II) carbonyl complexes, this compound can influence the rate of CO release upon UV-light exposure. The presence of electron-withdrawing carboxyl substituents on the bipyridine ring tends to slow down the release of the second CO molecule in a sequential photodecarbonylation process. []

Q5: Can this compound be incorporated into larger molecular architectures for specific applications?

A5: Yes, this compound has been successfully incorporated into macromolecular assemblies and peptide nucleic acid (PNA) bioconjugates for applications such as biosensing and drug delivery. [, , ]

Q6: Have computational studies been used to understand the properties and behavior of this compound and its complexes?

A6: Yes, computational methods, such as density functional theory (DFT), have been employed to study these systems. For instance, DFT calculations were used to elucidate the mechanism of UV-light-induced CO release from ruthenium(II) carbonyl complexes containing this compound. [] Additionally, TDDFT calculations have been used to investigate the electronic structure and optical properties of ruthenium dye C101, which contains this compound as a ligand, adsorbed on TiO2 surfaces for dye-sensitized solar cell applications. []

Q7: How do structural modifications of the this compound ligand affect the properties of its ruthenium(II) complexes?

A7: Structural modifications, such as the introduction of different substituents on the bipyridine ring or variations in the carboxylic acid anchoring group, can significantly impact the photophysical, electrochemical, and CO release properties of the resulting ruthenium complexes. [, ] For example, the inclusion of hexylthiophene groups in the ancillary ligand of the C101 sensitizer resulted in enhanced light-harvesting capabilities and improved performance in solid-state dye-sensitized solar cells. []

Q8: What strategies can be employed to improve the stability and solubility of this compound-based complexes?

A8: Strategies for enhancing stability and solubility include:

  • Choice of counterions: Using different counterions during complex synthesis can influence the complex's stability and solubility in various solvents. []
  • Ligand modification: Introducing bulky or hydrophobic substituents on the bipyridine ring can improve solubility in organic solvents. []
  • Encapsulation techniques: Encapsulating the complexes within nanoparticles or other delivery systems can protect them from degradation and enhance their bioavailability. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.